molecular formula C7H7BrN2O2 B13661601 2-Bromo-5-methoxyisonicotinamide

2-Bromo-5-methoxyisonicotinamide

Cat. No.: B13661601
M. Wt: 231.05 g/mol
InChI Key: FSWFYOCMGUGHLK-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxyisonicotinamide is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of isonicotinamide, characterized by the presence of a bromine atom at the 2-position and a methoxy group at the 5-position on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxyisonicotinamide typically involves the bromination of 5-methoxyisonicotinamide. One common method includes the use of bromine in an organic solvent such as dichloromethane, under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-bromination and to ensure selective substitution at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and bromination reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxyisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while coupling reactions can produce complex organic molecules with extended aromatic systems .

Scientific Research Applications

2-Bromo-5-methoxyisonicotinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxyisonicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methoxyisonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

2-bromo-5-methoxypyridine-4-carboxamide

InChI

InChI=1S/C7H7BrN2O2/c1-12-5-3-10-6(8)2-4(5)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

FSWFYOCMGUGHLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1C(=O)N)Br

Origin of Product

United States

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